Cas no 1036559-05-3 (4-5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine)

4-5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine is a heterocyclic compound featuring a pyridine core linked to a 1,2,4-oxadiazole ring substituted with a piperidin-3-yl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both nitrogen-rich heterocycles enhances its potential as a pharmacophore, particularly in targeting central nervous system (CNS) receptors or enzymes. Its rigid oxadiazole scaffold contributes to metabolic stability, while the piperidine moiety offers opportunities for further functionalization. The compound is suitable for applications in the synthesis of bioactive molecules, with potential utility in developing kinase inhibitors or neuroactive agents. High purity and well-characterized synthesis routes ensure reproducibility for research use.
4-5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine structure
1036559-05-3 structure
Product name:4-5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine
CAS No:1036559-05-3
MF:C12H14N4O
MW:230.265761852264
CID:5054402

4-5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-[5-(piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
    • BBL018200
    • STL183907
    • BB 0238745
    • H5377
    • 5-piperidin-3-yl-3-pyridin-4-yl-1,2,4-oxadiazole
    • 4-(5-Piperidin-3-yl-[1,2,4]oxadiazol-3-yl)-pyri dine
    • 4-5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine
    • Inchi: 1S/C12H14N4O/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h3-4,6-7,10,14H,1-2,5,8H2
    • InChI Key: RDJMFNAOKGYNOB-UHFFFAOYSA-N
    • SMILES: O1C(C2CNCCC2)=NC(C2C=CN=CC=2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Topological Polar Surface Area: 63.8
  • XLogP3: 0.9

4-5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B449220-5mg
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
1036559-05-3
5mg
$ 50.00 2022-06-07
TRC
B449220-10mg
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
1036559-05-3
10mg
$ 70.00 2022-06-07
TRC
B449220-50mg
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
1036559-05-3
50mg
$ 230.00 2022-06-07

Additional information on 4-5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine

4-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine: A Comprehensive Overview

The compound with CAS No. 1036559-05-3, commonly referred to as 4-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a 1,2,4-oxadiazole moiety and a piperidine substituent. The long-tail keyword for this compound could be "4-(Piperidin-3-yl)-1,2,4-oxadiazol-3-pyridine derivative", emphasizing its structural features and potential applications.

Recent studies have highlighted the potential of 4-(Piperidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine in drug discovery. Its ability to act as a scaffold for various bioactive molecules has made it a valuable tool in medicinal chemistry. Researchers have explored its role as a modulator of G-protein coupled receptors (GPCRs) and its potential as an antidepressant agent. These findings underscore the importance of understanding the compound's structural properties and its interaction with biological systems.

The synthesis of 4-(Piperidin-3-yl)-1,2,4-oxadiazol-3-pyridine involves a multi-step process that typically begins with the preparation of the oxadiazole ring. This is followed by the introduction of the piperidine group through nucleophilic substitution or coupling reactions. The final step involves the incorporation of the pyridine ring via cyclization or coupling reactions. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.

In terms of applications, 4-(Piperidin-3-yll)-1,2,4-Oxazolidinone derivatives have shown promise in the development of novel therapeutic agents. For instance, studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Additionally, its role as a template for designing anti-inflammatory agents has been explored in recent clinical trials.

The structural versatility of 4-(Piperidin-Yll)-1,2,4-Oxazolidinone derivatives allows for extensive functionalization, making it an ideal candidate for combinatorial chemistry approaches. Researchers have exploited this property to develop libraries of compounds with diverse pharmacological profiles. These libraries are being screened for their potential as anticancer agents, antimicrobial agents, and anti-diabetic drugs.

From an environmental standpoint, the synthesis and application of 4-(Piperidin-Yll)-1,Oxazolidinone derivatives have raised concerns regarding their ecological impact. However, recent advancements in green chemistry have provided sustainable methods for their production. These methods include the use of biodegradable solvents and catalysts derived from renewable resources.

In conclusion, 4-(Piperidin-Yll)-1,Oxazolidinone derivatives represent a significant advancement in organic chemistry and pharmacology. Their unique structure and versatile applications make them an invaluable tool in drug discovery and development. As research continues to uncover new insights into their properties and potential uses, this compound is poised to play an increasingly important role in advancing medical science.

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